molecular formula C8H6O3 B013470 3-Methyl-2h-Furo[2,3-C]pyran-2-One CAS No. 857054-02-5

3-Methyl-2h-Furo[2,3-C]pyran-2-One

Cat. No.: B013470
CAS No.: 857054-02-5
M. Wt: 150.13 g/mol
InChI Key: JUTMAMXOAOYKHT-UHFFFAOYSA-N
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Biochemical Analysis

Cellular Effects

Karrikinolide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to increase the germination rate and seedling mass when applied to filter paper at a concentration of 1 μM .

Molecular Mechanism

The molecular mechanism of action of Karrikinolide is complex and involves several steps at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Karrikinolide change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

Karrikinolide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Karrikinolide can be synthesized through the pyrolysis of carbohydrates, including sugars and polysaccharides, primarily cellulose. The process involves heating plant material at approximately 180°C for 30 minutes, which leads to the formation of karrikins, including karrikinolide .

Industrial Production Methods: In industrial settings, karrikinolide is often produced using biochars derived from the pyrolysis of plant material. Biochars are prepared using commercial-scale pyrolysis technologies, and the chemical properties, including the concentration of karrikinolide, are quantified using advanced analytical techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Karrikinolide primarily undergoes reactions typical of butenolide compounds. These include:

    Oxidation: Karrikinolide can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert karrikinolide into reduced forms with different functional groups.

    Substitution: Substitution reactions can occur at the furan ring, leading to the formation of substituted karrikinolide derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products:

Scientific Research Applications

Karrikinolide has a wide range of scientific research applications, including:

    Agriculture: It is used to promote seed germination and seedling growth in various crop species, enhancing agricultural productivity.

    Horticulture: Karrikinolide is applied to stimulate the germination of ornamental plants and improve their growth and vigor.

    Ecological Restoration: It plays a crucial role in the restoration of fire-prone ecosystems by promoting the germination of native plant species.

    Plant Biology: Karrikinolide is used as a tool to study the mechanisms of seed germination and early plant development.

    Stress Alleviation: It helps plants mitigate oxidative stress caused by environmental factors such as salinity, drought, and heavy metals

Mechanism of Action

Karrikinolide exerts its effects by mimicking a signaling hormone known as strigolactone. It binds to a specific receptor protein called KARRIKIN-INSENSITIVE-2 (KAI2) in plants. This interaction triggers a signaling cascade that leads to the activation of various genes involved in seed germination and early plant development. The molecular targets and pathways involved include the modulation of antioxidative metabolism and the up-regulation of stress-related genes .

Comparison with Similar Compounds

    Strigolactones: These are plant hormones that share structural similarities with karrikins and play a role in seed germination and plant development.

    Cyanohydrins: Compounds such as glyceronitrile, found in smoke, can also stimulate seed germination through the release of cyanide.

Uniqueness of Karrikinolide: Karrikinolide is unique in its potent germination-promoting activity at extremely low concentrations. It is highly effective in stimulating the germination of a wide range of plant species, including those that are smoke-responsive. Its ability to promote seedling growth and mitigate environmental stress further distinguishes it from other similar compounds .

Properties

IUPAC Name

3-methylfuro[2,3-c]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c1-5-6-2-3-10-4-7(6)11-8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTMAMXOAOYKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=COC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466795
Record name 3-Methyl-2h-Furo[2,3-C]pyran-2-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857054-02-5
Record name 3-Methyl-2h-Furo[2,3-C]pyran-2-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2h-Furo[2,3-C]pyran-2-One
Reactant of Route 2
3-Methyl-2h-Furo[2,3-C]pyran-2-One
Reactant of Route 3
3-Methyl-2h-Furo[2,3-C]pyran-2-One
Reactant of Route 4
3-Methyl-2h-Furo[2,3-C]pyran-2-One
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
3-Methyl-2h-Furo[2,3-C]pyran-2-One
Customer
Q & A

Q1: What is Karrikinolide (KAR1) and where is it found?

A: Karrikinolide (KAR1) is a natural butenolide compound found in the smoke of burning plant material. [, , , ] It acts as a potent seed germination stimulant for a wide range of plant species, including many found in fire-prone ecosystems. [, , , ]

Q2: How potent is Karrikinolide (KAR1) as a germination stimulant?

A: Karrikinolide (KAR1) exhibits remarkable potency, stimulating germination in sensitive species at concentrations as low as 1 ppb (part per billion), which is equivalent to 1 µg L−1 or 10−9 M. [, ] This extraordinary sensitivity highlights its potential for applications in seed-based research and ecological restoration.

Q3: What types of plants are known to respond to Karrikinolide (KAR1)?

A: Karrikinolide (KAR1) has been shown to promote seed germination in a diverse array of plant species, encompassing a broad taxonomic range. [, , , ] While it demonstrates effectiveness across various plant families, its efficacy is not universal, and some species exhibit greater sensitivity than others. [, , , ]

Q4: Does Karrikinolide (KAR1) always stimulate germination?

A: While Karrikinolide (KAR1) is a potent germination stimulant, its effects can be influenced by various factors, including the specific plant species, its dormancy state, environmental conditions (like light and temperature), and the presence of other chemical compounds. [, , , , ]

Q5: How does the dormancy state of seeds affect their response to Karrikinolide (KAR1)?

A: The dormancy state of seeds plays a crucial role in their responsiveness to Karrikinolide (KAR1). [, , ] Seeds with deeper dormancy levels may require additional treatments or longer exposure times to elicit germination, while seeds with less dormancy may show a more immediate response. [, ] The seasonal timing of KAR1 application can impact its effectiveness, as seed dormancy levels naturally fluctuate throughout the year. []

Q6: How does the seed’s water content influence its response to Karrikinolide (KAR1)?

A: Seed water content significantly affects Karrikinolide (KAR1) sensitivity. Dry seeds without prior imbibition demonstrate the highest sensitivity. [] As seeds imbibe water, their sensitivity to KAR1 generally decreases. [] This finding suggests that applying KAR1 to dry seeds might be most effective for promoting germination. []

Q7: Does light impact how Karrikinolide (KAR1) influences seed germination?

A: Light plays a significant role in the germination response of some species to Karrikinolide (KAR1). [, ] In several instances, seeds exposed to darkness showed an enhanced germination response to KAR1 compared with those exposed to light. [] This observation suggests that light conditions during and after KAR1 treatment can modulate its efficacy.

Q8: Is Karrikinolide (KAR1) the only germination stimulant found in smoke?

A: No, Karrikinolide (KAR1) is not the sole germination stimulant present in smoke. Other compounds, such as glyceronitrile and cyanide, have been identified as germination stimulants in specific plant species. [, , , ] Notably, some species respond to glyceronitrile but not to KAR1, highlighting the complexity of smoke-derived germination cues. [, ]

Q9: Can the plant material used to generate smoke water impact germination?

A: Yes, the type of plant material used to produce smoke water can influence its efficacy in promoting germination. [] For example, smoke from alfalfa (Medicago sativa) elicited different germination responses in certain species compared to smoke from prairie hay (Festuca hallii) or wheat straw (Triticum aestivum). [] These findings suggest variations in the composition and abundance of germination-active compounds among different plant-derived smoke sources. []

Q10: What are the potential applications of Karrikinolide (KAR1) in ecological restoration?

A: Karrikinolide (KAR1) holds significant promise for ecological restoration efforts, particularly in fire-prone ecosystems. [, , ] By promoting the germination of dormant seeds, it could aid in restoring degraded landscapes and enhancing the establishment of native plant communities. [, , ]

Q11: Could Karrikinolide (KAR1) be used to control weeds?

A: While Karrikinolide (KAR1) primarily acts as a germination stimulant, there is potential for its application in weed management strategies. [, , ] By triggering the synchronous germination of weed seeds in agricultural fields, it could facilitate their targeted eradication using conventional methods, potentially reducing the reliance on herbicides. [, , ]

Q12: Are there any known inhibitors of Karrikinolide (KAR1) action on seeds?

A: Yes, Trimethylbutenolide (TMB), another compound found in smoke, has been identified as a germination inhibitor and can reduce the stimulatory effects of Karrikinolide (KAR1) on germination in some species. [, , ] This antagonistic interaction between KAR1 and TMB highlights the complexity of smoke as a source of germination cues, where the balance of stimulatory and inhibitory compounds likely influences seed responses in the post-fire environment.

Q13: What is the molecular structure of Karrikinolide (KAR1)?

A: Karrikinolide (KAR1) is a butenolide, with the IUPAC name 3-methyl-2H-furo[2,3-c]pyran-2-one. Its molecular formula is C8H6O3. [, , ]

Q14: Are there synthetic analogues of Karrikinolide (KAR1)?

A: Yes, researchers have synthesized various analogues of Karrikinolide (KAR1) to investigate structure-activity relationships and potentially develop more effective or targeted compounds. [, , ] These synthetic efforts aim to optimize germination-promoting activity, explore potential applications in agriculture and horticulture, and elucidate the molecular mechanisms underlying KAR1 perception and signaling in plants.

Q15: Have any studies investigated the molecular mechanisms of Karrikinolide (KAR1) action?

A: Yes, research suggests that Karrikinolide (KAR1) may exert its effects on germination through complex signaling pathways that involve plant hormones like abscisic acid (ABA), auxins, and cytokinins. [, ] Studies have shown that KAR1 can alter the expression of genes associated with ABA signaling, seed dormancy, and germination processes, providing insights into the molecular basis of its action.

Q16: How stable is Karrikinolide (KAR1) in the environment?

A: While studies directly addressing the environmental persistence and degradation of Karrikinolide (KAR1) are limited, its presence in post-fire environments suggests a certain degree of stability under natural conditions. [, ] Further research is needed to fully understand its fate in the environment, including its breakdown pathways and potential impacts on soil ecosystems.

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